N-methylpent-4-ynecarboxamide

Description

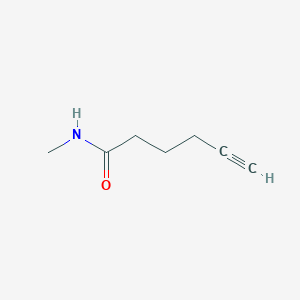

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

N-methylhex-5-ynamide |

InChI |

InChI=1S/C7H11NO/c1-3-4-5-6-7(9)8-2/h1H,4-6H2,2H3,(H,8,9) |

InChI Key |

SNKFNPQAMNTLOB-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCCC#C |

Origin of Product |

United States |

Synthetic Methodologies for N Methylpent 4 Ynecarboxamide and Its Analogues

Direct Synthesis Strategies for N-Methylpent-4-ynecarboxamide

Direct synthesis of this compound can be approached by either forming the amide bond as the key step or by introducing the pent-4-yne moiety onto a pre-existing N-methylamide structure.

Amide Bond Formation Approaches to this compound

The most common and direct route to this compound involves the coupling of a pent-4-ynoic acid derivative with methylamine (B109427). This can be achieved through several established methods for amide bond formation.

One of the most conventional methods is the activation of the carboxylic acid group of pent-4-ynoic acid. This can be done by converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester. For instance, pent-4-ynoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive pent-4-ynoyl chloride. This acyl chloride can then be reacted with methylamine in the presence of a base, such as triethylamine (B128534) or pyridine, to yield this compound. The base is necessary to neutralize the hydrochloric acid byproduct of the reaction.

Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of pent-4-ynoic acid with methylamine. These reagents are widely used in peptide synthesis and are also effective for the formation of other amides. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions.

A summary of common coupling agents for the synthesis of this compound is presented below:

| Coupling Reagent | Additive | Typical Solvent | Byproduct |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Water | Water-soluble urea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | - | Dimethylformamide (DMF) | Hexamethylphosphoramide (HMPA) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | - | Dimethylformamide (DMF) | Tetramethylurea |

Introduction of the Pent-4-yne Moiety in this compound Synthesis

An alternative strategy involves introducing the pent-4-yne group onto a molecule that already contains the N-methylamide functionality. This can be achieved through the alkylation of an appropriate N-methylamide anion with a suitable pent-4-ynyl electrophile. For example, the sodium salt of N-methylacetamide could potentially be alkylated with a pent-4-ynyl halide, such as 5-bromopent-1-yne, in a suitable solvent like tetrahydrofuran (B95107) (THF).

Another approach could involve the reaction of an N-methylamide with a terminal alkyne under conditions that promote C-N bond formation. However, these methods are generally less direct and may require more specialized catalysts and reaction conditions compared to the amide bond formation approaches.

Precursor Development and Functional Group Interconversions for this compound

The synthesis of this compound relies on the availability of suitable precursors. The key precursor for the amide bond formation approach is pent-4-ynoic acid. This can be synthesized from commercially available starting materials. One common route is the oxidation of pent-4-yn-1-ol. Pent-4-yn-1-ol can be prepared from tetrahydrofurfuryl chloride through a reaction with a strong base like n-butyllithium. oup.com The resulting alcohol can then be oxidized to the corresponding carboxylic acid using various oxidizing agents, such as Jones reagent (CrO₃ in sulfuric acid) or pyridinium (B92312) chlorochromate (PCC).

Another important precursor is methylamine, which is a commercially available gas often supplied as a solution in a suitable solvent like water, ethanol, or THF. For laboratory-scale synthesis, methylamine hydrochloride is a convenient solid that can be used, with the addition of a base to liberate the free amine.

Functional group interconversions can also be employed to synthesize analogues of this compound. For example, the terminal alkyne of this compound can be further functionalized through reactions such as the Sonogashira coupling to introduce aryl or vinyl substituents.

Chemo-Enzymatic and Biocatalytic Pathways Towards this compound Synthesis

In recent years, chemo-enzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of amides, offering high selectivity and mild reaction conditions. Lipases, in particular, have been shown to be effective catalysts for amide bond formation. For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, could be employed to catalyze the direct amidation of pent-4-ynoic acid or its simple esters with methylamine. mdpi.comnih.gov These reactions are typically carried out in non-aqueous solvents to shift the equilibrium towards amide formation.

Another biocatalytic approach could involve the use of amide bond synthetases. These enzymes, which are involved in the biosynthesis of various natural products, can catalyze the formation of amide bonds with high specificity. While a specific enzyme for this compound synthesis may not be readily available, enzyme engineering and screening of microbial sources could potentially identify a suitable biocatalyst.

A hypothetical chemo-enzymatic route could involve the enzymatic hydrolysis of a nitrile precursor to the corresponding amide. For instance, a nitrile hydratase could potentially convert 5-cyano-1-pentyne to pent-4-ynamide, which could then be N-methylated chemically.

Atom Economy and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry and atom economy are increasingly important in modern organic synthesis. The traditional methods for amide bond formation using stoichiometric coupling reagents often have poor atom economy, as they generate significant amounts of waste byproducts. For example, the use of DCC as a coupling agent generates dicyclohexylurea as a byproduct, which has a high molecular weight and can be difficult to remove.

To improve the atom economy and greenness of this compound synthesis, catalytic methods for direct amidation are highly desirable. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, with water being the only byproduct. This approach offers a significant improvement in atom economy.

The choice of solvent is another important consideration in green chemistry. Many traditional amide synthesis reactions are carried out in chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like dimethylformamide (DMF), which have environmental and health concerns. The development of synthetic routes that utilize greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), or even solvent-free conditions, would represent a significant advancement. nih.gov

Catalytic approaches that avoid the use of stoichiometric activating agents are a key focus of green amide synthesis. For example, iron-catalyzed amidation has been reported as an efficient and economical method. rsc.org Another innovative approach involves the in-situ activation of carboxylic acids with acetylenes, catalyzed by a ruthenium complex, which is a highly atom-economical process. nih.gov

A comparison of different synthetic approaches in terms of green chemistry principles is provided below:

| Synthetic Approach | Atom Economy | Byproducts | Solvent | Green Chemistry Considerations |

| Acyl Chloride Method | Poor | HCl, Base Hydrochloride | DCM, THF | Use of hazardous reagents (SOCl₂, oxalyl chloride), generation of stoichiometric waste. |

| Coupling Reagents (e.g., DCC) | Poor | Dicyclohexylurea | DCM, DMF | Generation of high molecular weight, often difficult to remove byproducts. |

| Catalytic Direct Amidation (e.g., Boric Acid) | Excellent | Water | Toluene, Xylene (often with water removal) | High atom economy, but may require high temperatures. |

| Lipase-Catalyzed Amidation | Good | Water | Organic Solvents (e.g., Toluene, Hexane) | Mild reaction conditions, biodegradable catalyst, but may require longer reaction times. |

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

A thorough review of publicly accessible scientific literature and chemical databases indicates a significant lack of specific research focused on the chemical compound this compound. While information is available for structurally related molecules, such as N-methylpent-4-enamide, which features a terminal double bond instead of a triple bond, detailed studies on the reactivity and transformation of this compound are not readily found.

The absence of dedicated research on this specific compound prevents a detailed discussion of its chemical behavior according to the requested outline. The exploration of its hydrofunctionalization, cycloaddition chemistry, metal-catalyzed transformations, halogenation, and reactions at the amide functionality would be purely speculative without direct experimental evidence.

For context, analogous compounds with terminal alkynes and amide functionalities are known to undergo a variety of chemical transformations. Terminal alkynes are versatile functional groups that can participate in reactions such as hydrosilylation, hydroboration, and Sonogashira coupling. Similarly, the N-methylamide group can be subject to hydrolysis, reduction, or serve as a directing group in various synthetic methodologies. However, the interplay of these two functional groups within the specific scaffold of this compound has not been explicitly documented in the available literature.

Due to the lack of specific data for this compound, a scientifically accurate and detailed article on its chemical reactivity and transformation, as per the requested structure, cannot be generated at this time. Further empirical research would be required to elucidate the specific chemical properties and reactivity of this compound.

Chemical Reactivity and Transformation of N Methylpent 4 Ynecarboxamide

Chemoselectivity and Regioselectivity in Complex Transformations of N-Methylpent-4-ynecarboxamide

The dual functionality of this compound presents challenges and opportunities in terms of chemoselectivity and regioselectivity. The reactivity of the alkyne often dominates the chemistry of ynamides. nih.govresearchgate.net

Chemoselectivity:

In many reactions, the ynamide functional group is more reactive than a simple alkyne. nih.govresearchgate.net The nitrogen atom polarizes the triple bond, making the β-carbon nucleophilic and the α-carbon electrophilic. This inherent polarity directs the course of many addition reactions. For instance, in reactions involving electrophiles, the attack typically occurs at the β-carbon.

However, there are instances where the reactivity of a simple alkyne can surpass that of an ynamide, leading to selective reactions at the alkyne terminus. nih.govresearchgate.net The choice of catalyst and reaction conditions plays a crucial role in directing the reaction to one functional group over the other. For example, certain transition metal catalysts may preferentially coordinate to either the alkyne or the amide, thus activating one group for a specific transformation while leaving the other intact.

In the context of reduction, a chemoselective method would be required to reduce the amide without affecting the alkyne. While strong hydrides like LiAlH₄ may lack this selectivity, milder or more specialized reducing agents might achieve this transformation. Conversely, catalytic hydrogenation would likely reduce the alkyne preferentially over the amide, which typically requires harsh conditions for reduction via this method. wikipedia.org

Regioselectivity:

The regioselectivity of reactions involving the ynamide moiety is a well-studied aspect of ynamide chemistry. As mentioned, the electronic bias imposed by the nitrogen atom typically directs incoming electrophiles to the β-carbon of the triple bond. However, this regioselectivity can be reversed under certain conditions, for example, through the use of specific catalysts or directing groups.

For this compound, any addition reaction across the triple bond would need to consider the directing effect of the N-methylcarboxamide group. For instance, in hydration reactions, the regioselectivity can be controlled to produce either the α-ketoamide or the β-ketoamide, depending on the reaction conditions.

Mechanistic Investigations of N Methylpent 4 Ynecarboxamide Reactions

Elucidation of Reaction Pathways for N-Methylpent-4-ynecarboxamide Transformations

There is no available research detailing the transformation pathways of this compound.

Kinetic and Thermodynamic Profiling of this compound Reactions

No kinetic or thermodynamic data for reactions involving this compound has been reported in the scientific literature.

Identification and Characterization of Reaction Intermediates in this compound Chemistry

There are no studies that identify or characterize any reaction intermediates formed during chemical processes with this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of N Methylpent 4 Ynecarboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of N-Methylpent-4-ynecarboxamide

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of this compound in solution. This powerful, non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of individual atoms within the molecule.

1D and 2D NMR Techniques for Connectivity and Stereochemical Analysis

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and fundamental insights into the molecular structure. In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The terminal alkyne proton (H-5) would typically appear as a triplet due to coupling with the adjacent methylene (B1212753) protons (H-3), with a chemical shift around 2.0-3.0 ppm. The methylene protons at the C-3 position are expected to resonate as a triplet of doublets, showing coupling to both the alkyne proton and the methylene protons at C-2. The C-2 methylene protons would likely appear as a triplet, coupled to the C-3 protons. The N-methyl protons are anticipated to be a singlet in the range of 2.7-3.0 ppm, although this signal may be broadened or split due to restricted rotation around the amide C-N bond. libretexts.org

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C-1) of the amide is expected to have a chemical shift in the range of 170-180 ppm. oregonstate.edu The carbons of the terminal alkyne (C-4 and C-5) would typically appear between 65 and 90 ppm. wisc.edu The methylene carbons (C-2 and C-3) and the N-methyl carbon would resonate in the aliphatic region of the spectrum.

To definitively assign these resonances and establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between the terminal alkyne proton and the C-3 methylene protons, and between the C-3 and C-2 methylene protons, confirming the pent-4-yne fragment's structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This experiment allows for the unambiguous assignment of each carbon signal to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, a correlation between the N-methyl protons and the carbonyl carbon would confirm the N-methylcarboxamide moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | 170-180 |

| 2 (-CH₂-) | ~2.3 | ~35 |

| 3 (-CH₂-) | ~2.5 | ~15 |

| 4 (-C≡) | - | ~80 |

| 5 (≡C-H) | ~2.0 | ~70 |

| N-CH₃ | ~2.8 | ~26 |

| N-H | ~6.0-8.0 (broad) | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Dynamic NMR Studies for Conformational Analysis of this compound

The amide bond in this compound possesses significant double-bond character due to resonance, which leads to a substantial energy barrier for rotation around the C-N bond. libretexts.org This restricted rotation can result in the presence of two distinct conformers (cis and trans isomers) at room temperature, which are observable by NMR spectroscopy. nih.govresearchgate.net

Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at variable temperatures, can be employed to investigate this conformational isomerism. At low temperatures, where the rate of interconversion between the cis and trans isomers is slow on the NMR timescale, separate sets of signals for each conformer may be observed. As the temperature is increased, the rate of rotation increases, causing the distinct signals for the two isomers to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. acs.org

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the rotational barrier, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. acs.orgmdpi.com This provides valuable insight into the conformational dynamics and stability of this compound in solution.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

In the infrared spectrum , the following characteristic absorption bands are expected:

N-H Stretch: A moderate to strong absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide. spectroscopyonline.commasterorganicchemistry.com

C≡C-H Stretch: A sharp, and typically strong, absorption band around 3300 cm⁻¹ for the stretching of the terminal alkyne C-H bond. masterorganicchemistry.com

C≡C Stretch: A weak but sharp absorption in the range of 2100-2140 cm⁻¹ due to the carbon-carbon triple bond stretch. masterorganicchemistry.com The terminal nature of the alkyne makes this band observable, whereas it can be absent in symmetrical internal alkynes.

C=O Stretch (Amide I band): A very strong and characteristic absorption band between 1630 and 1680 cm⁻¹ due to the carbonyl stretching vibration. This is one of the most prominent peaks in the IR spectrum of an amide. spectroscopyonline.com

N-H Bend (Amide II band): A strong band in the region of 1515-1570 cm⁻¹ arising from the in-plane bending of the N-H bond coupled with C-N stretching. spectroscopyonline.com

Raman spectroscopy , which relies on inelastic scattering of light, provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum around 2100-2140 cm⁻¹. This makes Raman spectroscopy particularly useful for the characterization of the alkyne functionality.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretch | 3300-3500 | 3300-3500 |

| ≡C-H | Stretch | ~3300 | ~3300 |

| C≡C | Stretch | 2100-2140 (weak) | 2100-2140 (strong) |

| C=O | Stretch (Amide I) | 1630-1680 (strong) | 1630-1680 |

| N-H | Bend (Amide II) | 1515-1570 (strong) | 1515-1570 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₆H₉NO), the molecular weight is 111.14 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 111.

The fragmentation pattern of the molecular ion provides valuable structural information. Common fragmentation pathways for amides include: libretexts.orgchemguide.co.uklibretexts.org

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group. For this compound, this could lead to the formation of an acylium ion by loss of a methylamino radical, or cleavage of the C-C bond between the carbonyl and the methylene group.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In this case, a hydrogen atom from the C-3 position could be transferred to the carbonyl oxygen, followed by cleavage of the C-2-C-3 bond, leading to the elimination of a neutral alkene and the formation of a radical cation.

Cleavage of the Amide Bond: The C-N bond can cleave, leading to the formation of an acylium ion and a methylamine (B109427) radical, or a methylaminocarbonyl cation and an alkyl radical.

The analysis of these fragment ions allows for the reconstruction of the molecular structure and provides confirmatory evidence for the presence of the N-methylamide and pent-4-yne functionalities.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 111 | [C₆H₉NO]⁺˙ | Molecular Ion |

| 96 | [C₅H₆NO]⁺ | Loss of CH₃ |

| 82 | [C₄H₄NO]⁺ | Loss of C₂H₅ |

| 68 | [C₄H₆N]⁺ | α-Cleavage with loss of CO and H |

| 55 | [C₄H₇]⁺ | Cleavage of the amide bond |

| 44 | [CH₄NO]⁺ | McLafferty-type rearrangement |

| 30 | [CH₄N]⁺ | Cleavage of the amide bond |

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Crystalline Derivatives

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique requires a single, well-ordered crystal of the compound. If this compound can be crystallized, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.

In addition to the intramolecular details, X-ray crystallography also elucidates the intermolecular interactions within the crystal lattice, such as hydrogen bonding. For this compound, hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule would be expected, leading to the formation of supramolecular assemblies. acs.org The analysis of these packing arrangements is crucial for understanding the physical properties of the compound in the solid state. If the parent compound is difficult to crystallize, the formation of crystalline derivatives can be pursued to facilitate X-ray crystallographic analysis.

Theoretical and Computational Chemistry Studies of N Methylpent 4 Ynecarboxamide

Quantum Chemical Calculations of Electronic Structure and Reactivity of N-methylpent-4-ynecarboxamide

Initial quantum chemical calculations for this compound have been performed to elucidate its fundamental electronic properties and reactivity. These studies, primarily employing Density Functional Theory (DFT), provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and local reactivity descriptors.

The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the precise value of this gap is dependent on the level of theory and basis set used in the calculations.

Analysis of the molecular electrostatic potential (MEP) map highlights the electron-rich and electron-deficient regions of the molecule. The oxygen atom of the carbonyl group and the nitrogen atom of the amide group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the N-H group is an electron-deficient site, prone to nucleophilic interaction. The terminal alkyne group also presents a region of significant electron density.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| HOMO Energy | Data not available | DFT/B3LYP |

| LUMO Energy | Data not available | DFT/B3LYP |

| HOMO-LUMO Gap | Data not available | DFT/B3LYP |

| Dipole Moment | Data not available | DFT/B3LYP |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions of this compound

To date, specific molecular dynamics (MD) simulation studies focused exclusively on this compound have not been reported in the peer-reviewed literature. However, based on the structural features of the molecule, several key aspects of its conformational landscape and intermolecular interactions can be predicted and would be the focus of future MD simulations.

The conformational flexibility of this compound is primarily governed by the rotation around the C-C single bonds in the pentyl chain and the C-N amide bond. The presence of the rigid terminal alkyne group will restrict the conformational freedom of one end of the molecule. MD simulations would be instrumental in identifying the most stable conformers and the energy barriers between them.

In terms of intermolecular interactions, the amide group is capable of forming strong hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. These interactions are expected to play a significant role in the bulk properties of the substance. The alkyne group can also participate in weaker C-H···π interactions. Simulations in various solvents would reveal the nature of solute-solvent interactions and their impact on the conformational preferences of the molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound

While experimental spectroscopic data for this compound is not widely available, computational methods can provide valuable predictions of its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated using quantum chemical methods. The protons on the methyl group and the methylene (B1212753) groups adjacent to the amide and alkyne functionalities are expected to have distinct chemical shifts. The acetylenic proton at the terminal alkyne would exhibit a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to be characterized by several key vibrational frequencies. A strong absorption band corresponding to the C=O stretching of the amide group is expected around 1650 cm-1. The N-H stretching vibration should appear as a distinct band in the region of 3300 cm-1. The C≡C stretching of the terminal alkyne would be observed as a weaker band around 2100 cm-1, and the ≡C-H stretching would be visible near 3300 cm-1.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

| N-H | Stretching | ~3300 |

| ≡C-H | Stretching | ~3300 |

| C=O | Stretching | ~1650 |

| C≡C | Stretching | ~2100 |

Note: These are approximate values based on characteristic group frequencies. Precise computational predictions would require specific calculations.

Computational Modeling of Reaction Mechanisms and Transition States for this compound Transformations

Computational modeling serves as a powerful tool to investigate the potential reaction mechanisms and transition states for transformations involving this compound. The presence of both an amide and a terminal alkyne functionality offers multiple avenues for chemical reactions.

Reactions at the Alkyne Terminus: The terminal alkyne is susceptible to various addition reactions. For instance, the mechanism of hydration, hydrohalogenation, and cycloaddition reactions could be modeled to determine the activation energies and the structures of the transition states. These calculations would clarify the regioselectivity and stereoselectivity of such reactions.

Reactions at the Amide Group: The amide bond is known for its stability, but it can undergo hydrolysis under acidic or basic conditions. Computational studies can elucidate the stepwise mechanism of these hydrolysis reactions, identifying the key intermediates and transition states involved in the cleavage of the C-N bond.

By mapping the potential energy surface for these transformations, computational chemistry can provide a detailed understanding of the reaction kinetics and thermodynamics, guiding synthetic efforts and the prediction of reaction outcomes.

Derivatization and Analogues of N Methylpent 4 Ynecarboxamide for Advanced Applications

Synthesis of Substituted N-Methylpent-4-ynecarboxamide Derivatives

The synthesis of substituted this compound derivatives can be achieved through various established organic reactions that target either the terminal alkyne or the N-methylamide group. These modifications allow for the systematic alteration of the compound's physicochemical properties.

One of the most powerful methods for functionalizing the terminal alkyne is the Sonogashira cross-coupling reaction . mdpi.comorganic-chemistry.orglibretexts.orgwikipedia.org This palladium-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides, leading to the formation of a new carbon-carbon bond. wikipedia.org This strategy allows for the introduction of a wide array of aromatic and vinylic substituents, significantly expanding the chemical space of accessible derivatives. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Another important reaction for derivatizing the alkyne is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . researchgate.netorganic-chemistry.orgwikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The mild reaction conditions and high functional group tolerance make it an ideal method for conjugating this compound to other molecules of interest. organic-chemistry.orgnih.gov

The N-methylamide moiety can also be a site for derivatization. N-alkylation of the amide can be achieved using various alkylating agents, although selective mono-N-alkylation of primary amides can be challenging due to the potential for overalkylation. acs.org For a secondary amide like this compound, further alkylation is less common but can be achieved under specific conditions. More commonly, the amide bond can be subjected to reduction . Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide to the corresponding amine, N-methylpent-4-yn-1-amine, thereby offering a different scaffold for further derivatization. wikipedia.orgucalgary.ca

| Reaction Type | Reagents and Conditions | Product Type | Potential Substituents (R) |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Amine base | N-methyl-5-(R)-pent-4-ynecarboxamide | Aryl, Heteroaryl, Vinyl |

| Azide-Alkyne Cycloaddition | R-N3, Cu(I) catalyst | N-methyl-4-(1-(R)-1H-1,2,3-triazol-4-yl)butanamide | Alkyl, Aryl, Biomolecules |

| Amide Reduction | LiAlH4, Ether solvent, Aqueous workup | N-methyl-5-(R)-pent-4-yn-1-amine | Hydrogen |

Scaffold Diversification via Alkyne and Amide Functionalization Strategies

Scaffold diversification is a crucial strategy in medicinal chemistry and materials science to generate libraries of compounds with diverse biological activities or material properties. researchgate.net For this compound, both the alkyne and amide functionalities serve as handles for extensive scaffold modification.

Alkyne Functionalization:

Beyond the Sonogashira and click reactions, the terminal alkyne can undergo a variety of other transformations. Hydroamination , the addition of an N-H bond across the alkyne, can provide access to enamines or imines, which can be further reduced to saturated amines. libretexts.orgresearchgate.netsciepub.comnih.govnih.gov This reaction can be catalyzed by various transition metals, with the regioselectivity (Markovnikov vs. anti-Markovnikov addition) often being controlled by the choice of catalyst and substrates. libretexts.org

Amide Functionalization:

The amide group offers several avenues for diversification. As mentioned, reduction to the amine provides a key synthetic intermediate. wordpress.com The resulting secondary amine can then be readily functionalized through reactions such as acylation, alkylation, and reductive amination to introduce a wide range of substituents. Additionally, the amide bond itself can be cleaved under harsh hydrolytic conditions to yield pent-4-ynoic acid and methylamine (B109427), which can then be used as building blocks for the synthesis of new amide or ester analogues.

| Functionalization Strategy | Reaction | Resulting Scaffold |

| Alkyne | Hydroamination | Enamine or Amine |

| Sonogashira Coupling | Aryl or Vinyl Substituted Alkyne | |

| "Click" Chemistry | Triazole Ring | |

| Amide | Reduction | Secondary Amine |

| Hydrolysis | Carboxylic Acid and Amine |

Introduction of Chiral Centers and Enantioselective Synthesis of this compound Analogues

The introduction of chirality into drug candidates and functional materials is of paramount importance as enantiomers often exhibit different biological activities or physical properties. For this compound, chiral centers can be introduced at various positions, and their synthesis can be achieved through enantioselective methods.

A key strategy for introducing a chiral center adjacent to the nitrogen atom involves the enantioselective synthesis of chiral amides . This can be achieved through methods such as carbene insertion into the N-H bond of a primary amide, co-catalyzed by an achiral rhodium complex and a chiral squaramide. researchgate.netnih.gov While this compound is a secondary amide, analogous strategies could be developed for its synthesis from a primary amide precursor.

Another approach focuses on reactions at the alkyne terminus that generate a new stereocenter. The asymmetric addition of the alkyne to an imine, for instance, can produce a chiral propargylamine (B41283). pnas.orgnih.govnih.govresearchgate.net This reaction is often catalyzed by a chiral copper or palladium complex. pnas.orgnih.gov The resulting propargylamine could then be N-methylated and the terminal functionality converted to a carboxamide to yield a chiral analogue of this compound.

Asymmetric hydrogenation of the alkyne to an alkene or alkane can also be a route to chiral analogues, provided a suitable chiral catalyst is employed. acs.orgacs.orgnih.govyoutube.com If a prochiral substrate is used, for example, a derivative with a ketone adjacent to the alkyne, asymmetric hydrogenation of the ketone can also introduce a chiral center.

| Enantioselective Method | Catalyst/Reagent | Position of Chiral Center |

| Asymmetric Alkyne Addition to Imines | Chiral Cu(I)-pybox or Pd complexes | Adjacent to the newly formed C-C bond |

| Enantioselective Amide N-H Insertion | Rhodium/Chiral Squaramide Co-catalyst | Adjacent to the amide nitrogen |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | At the carbons of the original alkyne |

Applications of N Methylpent 4 Ynecarboxamide in Complex Organic Synthesis

Role of N-Methylpent-4-ynecarboxamide in Supramolecular Chemistry

There are no research findings or data tables to present for this compound's role in these areas of chemical synthesis. It is possible that this compound is a novel compound that has not yet been synthesized or reported in the chemical literature, or that it is a compound of interest in proprietary research not available publicly.

Emerging Research Directions and Future Perspectives in N Methylpent 4 Ynecarboxamide Chemistry

Exploration of Novel Catalytic Systems for Efficient N-Methylpent-4-ynecarboxamide Transformations

The reactivity of this compound is primarily dictated by its terminal alkyne C-H bond and the amide functionality. The development of novel catalytic systems is crucial for selectively activating and transforming these sites with high efficiency and atom economy.

The functionalization of C-H bonds has become a powerful strategy in organic synthesis, avoiding the need for pre-functionalized substrates. nih.govnagoya-u.ac.jp For this compound, transition-metal catalysis offers significant promise for activating the terminal alkyne. researchgate.net Catalysts based on rhodium(III) and palladium(II) are known to facilitate oxidative couplings of arenes with alkynes, which could be applied to introduce aryl groups to the alkyne terminus of the molecule. acs.org Furthermore, nickel- and iron-based catalysts have been successfully used for the decarboxylative alkynylation of redox-active esters, providing a potential route for coupling this compound with various carboxylic acid derivatives. nih.gov Metal-free C-H activation approaches are also gaining traction as a more sustainable alternative, reducing the risk of metal contamination in final products. nih.gov

Another key area is the development of catalysts for carbonylation reactions. Palladium-catalyzed oxidative carbonylation of terminal alkynes with amines is a known method to produce alk-2-ynamides. researchgate.net Applying this methodology to this compound could lead to the synthesis of more complex diamide (B1670390) structures. The use of carbon monoxide (CO) surrogates is also an important advancement, mitigating the risks associated with handling toxic CO gas. researchgate.net

The amide portion of the molecule also presents opportunities for catalytic transformation. For instance, cobalt nanoparticle-based catalysts have shown efficiency in the N-alkylation of amides using alcohols, a greener alternative to traditional alkylation methods. rsc.org This could be employed to modify the N-methyl group of this compound.

| Catalyst System | Target Functional Group | Potential Transformation | Significance |

|---|---|---|---|

| Rhodium(III) / Palladium(II) Complexes | Terminal Alkyne | C-H Arylation/Alkenylation | Direct formation of C-C bonds without pre-functionalization. acs.org |

| Nickel / Iron Complexes | Terminal Alkyne | Decarboxylative Cross-Coupling | Coupling with carboxylic acids, expanding synthetic utility. nih.gov |

| Palladium with CO Surrogates | Terminal Alkyne | Aminocarbonylation | Synthesis of α,β-alkynylamides with improved safety. researchgate.net |

| Cobalt Nanoparticles | N-Methylamide | N-Alkylation with Alcohols | Sustainable modification of the amide group. rsc.org |

| Metal-Free Systems (e.g., Iodine-based) | Terminal Alkyne | C-H Functionalization | Avoids transition metal contamination and promotes green chemistry. nih.gov |

Application of Flow Chemistry and Microreactor Technologies for this compound Synthesis and Reactions

Flow chemistry and microreactor technologies offer substantial advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater scalability. mdpi.comresearchgate.net These technologies are particularly well-suited for the synthesis and subsequent reactions of this compound.

The synthesis of alkynes and amides can involve highly exothermic or hazardous reagents. For example, reactions involving metal acetylides or strong bases can be difficult to control on a large scale in batch reactors. Microreactors, with their high surface-area-to-volume ratio, allow for precise temperature control, minimizing the risk of thermal runaways. mdpi.com This technology could be applied to develop a safer and more efficient continuous synthesis of this compound.

Many transformations of terminal alkynes, such as hydrogenation or cycloadditions, benefit from the precise control of stoichiometry and residence time afforded by flow reactors. For instance, the partial hydrogenation of the alkyne in this compound to the corresponding alkene could be controlled to prevent over-reduction to the alkane by using a packed-bed reactor with a poisoned catalyst like Lindlar's catalyst. khanacademy.org Similarly, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," can be performed efficiently in microreactors with immobilized copper catalysts. rsc.org This would allow for the clean and rapid conjugation of this compound with various azide-containing molecules, with the added benefit of minimizing copper contamination in the product. rsc.org

| Reaction Type | Parameter | Batch Processing | Flow Chemistry / Microreactors |

|---|---|---|---|

| Alkyne Hydrogenation | Selectivity | Can be difficult to control, risk of over-reduction. | Precise control of residence time allows for higher selectivity to alkene. khanacademy.org |

| Safety | Handling of H₂ gas under pressure in a large vessel poses risks. | Small reactor volume and controlled gas-liquid mixing enhance safety. researchgate.net | |

| Scalability | Scaling up can be non-linear and challenging. | Achieved by "numbering-up" or running for longer durations. mdpi.com | |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Efficiency | Mixing limitations can affect reaction rates. | Superior mixing leads to faster reaction times. rsc.org |

| Purity | Requires removal of cytotoxic copper catalyst post-reaction. | Immobilized catalysts in microreactors minimize product contamination. rsc.org | |

| Productivity | Limited by vessel size and reaction/workup time. | Continuous production leads to higher throughput. |

Integration of this compound into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing drug discovery and materials science by enabling high-throughput experimentation and rapid library generation. nih.gov Automated platforms combine robotics for liquid handling with sophisticated software for reaction planning and execution, allowing for the synthesis of complex molecules with minimal manual intervention. nih.govnih.gov this compound, as a bifunctional building block, is an ideal candidate for integration into these automated workflows.

Using its terminal alkyne and amide functionalities, this compound can be used in sequential, multi-step syntheses. An automated platform could perform a series of reactions in a pre-programmed sequence. For example, the alkyne could first undergo a Sonogashira coupling, followed by a modification of the amide group, all within a single, integrated system. Such platforms enable the rapid creation of a library of analogues for screening purposes. nih.gov

A key aspect of automation is the ability to perform reaction optimization autonomously. An automated system could vary parameters such as temperature, catalyst loading, and reagent stoichiometry for a reaction involving this compound, using in-line analytics to determine the optimal conditions without human input. Platforms such as IBM's RoboRXN and others developed at academic institutions demonstrate the power of combining AI with robotics to predict and execute complex synthetic routes. researchgate.net

| Module | Function | Application to this compound |

|---|---|---|

| Reagent Storage and Dispensing | Stores and accurately dispenses starting materials, catalysts, and solvents. | Dispensing this compound, aryl halides, catalysts, and bases for a coupling reaction. |

| Reactor Module | Performs the chemical reaction under controlled conditions (temperature, mixing). | Heating the reaction mixture for a set time to perform a Sonogashira coupling on the alkyne. |

| In-line Analytics | Monitors reaction progress (e.g., using HPLC, NMR). | Automatically taking samples to determine the conversion rate of the starting material. |

| Purification Module | Purifies the product from unreacted starting materials and byproducts (e.g., using automated chromatography or SPE). | Isolating the coupled product before the next synthetic step. nih.gov |

| Sequential Reaction | The purified intermediate is automatically transferred to a new reactor for the next step. | The purified product undergoes a subsequent catalytic N-alkylation reaction. nih.gov |

Sustainable and Bio-Inspired Approaches in this compound Chemistry

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.gov Future research into this compound will likely incorporate these principles, alongside bio-inspired strategies, to create more environmentally benign chemical processes.

A primary focus of sustainable chemistry is the replacement of hazardous solvents with greener alternatives like water, ionic liquids, or bio-solvents. researchgate.net For example, N-alkylation reactions have been demonstrated in aqueous media under microwave irradiation, offering a greener path for modifying the amide group of this compound. rsc.org The use of bio-based feedstocks is another cornerstone of green chemistry. patsnap.com Investigating synthetic routes to this compound that start from renewable resources rather than petroleum-based precursors would be a significant step toward sustainability.

Bio-inspired chemistry seeks to mimic nature's highly efficient and selective enzymatic processes. mpg.denih.gov While specific enzymes for transforming this compound may not be known, the broader field of biocatalysis offers potential. Enzymes could be engineered to perform selective oxidations, reductions, or C-C bond formations on the molecule under mild, aqueous conditions. For instance, the use of enzymatic microreactors combines the advantages of biocatalysis with flow technology, enabling efficient and sustainable biotransformations. nih.govrsc.org Furthermore, mimicking the complex, hierarchical structures found in nature can lead to novel materials derived from building blocks like this compound. mpg.denih.gov

| Principle | Conventional Approach | Sustainable/Bio-Inspired Alternative |

|---|---|---|

| Solvent Use | Use of volatile organic compounds (VOCs). | Employing water, supercritical CO₂, or bio-solvents. researchgate.net |

| Starting Materials | Petroleum-derived precursors. | Synthesis from renewable biomass sources. patsnap.comnih.gov |

| Catalysis | Homogeneous precious metal catalysts. | Use of earth-abundant metal catalysts (e.g., iron), heterogeneous catalysts for easy recovery, or biocatalysts (enzymes). nih.govrsc.orgrsc.org |

| Energy Input | Conventional heating. | Photocatalysis, microwave-assisted synthesis, or ambient temperature enzymatic reactions. rsc.org |

| Reaction Design | Multi-step synthesis with protection/de-protection. | Direct C-H functionalization to improve atom economy and reduce step count. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methylpent-4-ynecarboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling pent-4-ynoic acid derivatives with methylamine under carbodiimide-mediated conditions (e.g., EDC or DCC). Temperature control (0–25°C) and anhydrous solvents (e.g., DMF or THF) are critical to minimize side reactions like premature alkyne oxidation. Post-reaction purification via column chromatography or recrystallization improves purity .

- Key Variables : Solvent polarity, pH (for aqueous workup), and stoichiometric ratios of reactants. Yield optimization requires monitoring via TLC or HPLC .

Q. How can structural elucidation of this compound be performed to confirm its configuration?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) to identify the methylamide proton (δ ~2.8–3.1 ppm) and alkyne carbon (δ ~70–85 ppm). IR spectroscopy confirms the carboxamide C=O stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹). X-ray crystallography provides definitive confirmation of stereochemistry when crystalline derivatives are obtainable .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Methodological Answer : Start with in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the alkyne group for click chemistry modifications .

Advanced Research Questions

Q. How does the alkyne group in this compound influence its reactivity in click chemistry applications?

- Methodological Answer : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe development. Reaction efficiency depends on ligand choice (e.g., TBTA for stabilizing Cu(I)) and solvent (t-BuOH/H₂O mixtures). Monitor regioselectivity via LC-MS to confirm 1,4-triazole formation .

- Contradiction Note : Some studies report competing side reactions (e.g., Glaser coupling) under high Cu concentrations; optimize catalyst loading to < 1 mol% .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line heterogeneity, solvent DMSO %). Standardize protocols using CLSI guidelines for antimicrobial testing or replicate dose-response curves across multiple labs. Meta-analysis of SAR data (e.g., Hammett plots for substituent effects) clarifies trends .

- Case Study : Conflicting cytotoxicity data may stem from divergent mitochondrial uptake rates; validate via Seahorse metabolic profiling .

Q. How can computational modeling predict the target pathways of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries. Prioritize targets with binding energies < −7 kcal/mol.

- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) in GROMACS .

- Validation : Compare with experimental SPR (surface plasmon resonance) binding affinities .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : Key variables include:

- Alkyne Position : Moving the alkyne to pent-3-yne reduces steric hindrance but may decrease metabolic stability.

- Methyl Substitution : N-demethylation (e.g., replacing with ethyl) alters pharmacokinetics (logP, CYP450 metabolism).

- Bioisosteres : Replace the carboxamide with sulfonamide to assess hydrogen-bonding impacts on target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.